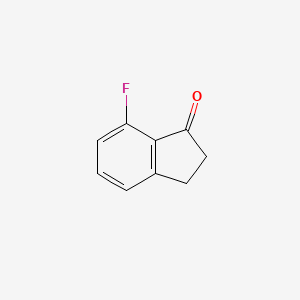

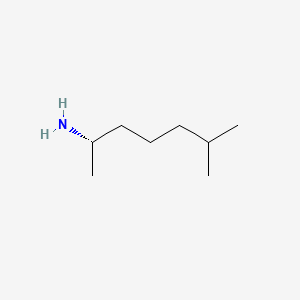

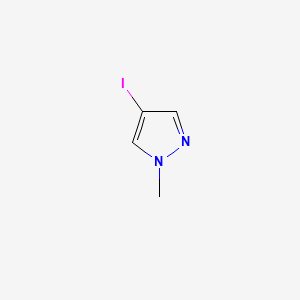

![molecular formula C7H6ClF3N2O B1273200 1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanone CAS No. 863305-84-4](/img/structure/B1273200.png)

1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanone

Übersicht

Beschreibung

The compound "1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanone" is a chemical of interest due to its potential applications in various fields, including nonlinear optics and as an anti-neoplastic agent. While the provided data does not directly discuss this exact compound, it does provide insights into similar compounds with related structures and properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds, such as those described in the provided papers, often involves complex reactions that can lead to a mixture of products. For instance, the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform was found to produce a complex mixture, with the main components being various fluorinated analogs of tris(pyrazol-1-yl)methane . This suggests that the synthesis of the compound of interest might also involve intricate reactions that require careful control to obtain the desired product.

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively analyzed using various computational methods, such as density functional theory (DFT). These studies have provided detailed information on the geometrical parameters, which are often in agreement with X-ray diffraction (XRD) data . The molecular electrostatic potential (MEP) studies indicate that the negative charge is typically localized over the carbonyl group, while the positive regions are over the rings or nitrogen atoms, suggesting possible sites for electrophilic and nucleophilic attacks, respectively .

Chemical Reactions Analysis

The reactivity of similar compounds has been linked to the electronegativity of certain functional groups. For example, the carbonyl group is often the most reactive part of the molecule due to its higher electronegativity . This could imply that in the compound of interest, the carbonyl group might also play a significant role in its chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various analyses, including vibrational frequency assignments and HOMO-LUMO analysis. These studies have shown that the stability of the molecules can arise from hyper-conjugative interactions and charge delocalization . The first hyperpolarizability calculations suggest that these compounds could have applications in nonlinear optics due to their potential to exhibit significant optical responses .

Relevant Case Studies

Molecular docking studies have been conducted to explore the potential biological activity of similar compounds. These studies suggest that compounds with a pyrazole ring and certain substituents might exhibit inhibitory activity against enzymes like tripeptidyl peptidase II (TPII) and kinesin spindle protein (KSP), indicating their potential use as anti-neoplastic agents . This implies that the compound of interest could also be explored for similar biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Potential

- A study by Bhat et al. (2016) involved the synthesis of a series of compounds derived from a similar structure to 1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanone. These compounds showed broad-spectrum antimicrobial, antioxidant activities, and moderate to excellent anti-cancer activities on breast cancer cell lines, suggesting potential pharmaceutical applications (Bhat et al., 2016).

Antimicrobial and Antifungal Activities

- Liu et al. (2012) reported the synthesis of novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing similar moieties, exhibiting moderate inhibitory activity against the fungal pathogen Gibberella zeae (Liu et al., 2012).

- Another research by Bondock, Khalifa, and Fadda (2011) described the antimicrobial activity of new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives, which were effective against various bacteria and fungi, indicating the potential for antimicrobial applications (Bondock, Khalifa, & Fadda, 2011).

Chemical Properties and Synthesis

- Swamy et al. (2013) studied isomorphous structures related to this compound, providing insights into its chemical properties and potential for forming diverse chemical structures (Swamy et al., 2013).

- Research by Zhou Yu (2002) detailed the synthesis of a key intermediate of herbicides related to this compound, indicating its utility in agricultural applications (Zhou Yu, 2002).

Structural Analysis and Molecular Docking

- A study by ShanaParveen et al. (2016) conducted a combined experimental and theoretical analysis of a similar structure, focusing on molecular docking, which suggests potential in drug development and molecular biology (ShanaParveen et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2O/c1-3(14)4-5(7(9,10)11)12-13(2)6(4)8/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSZCXREHPDTAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N(N=C1C(F)(F)F)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801167207 | |

| Record name | 1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801167207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanone | |

CAS RN |

863305-84-4 | |

| Record name | 1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863305-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801167207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.